

# "2-Amino-3-(4-chlorophenyl)propan-1-ol" CAS number and synonyms

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## Compound of Interest

Compound Name: 2-Amino-3-(4-chlorophenyl)propan-1-ol

Cat. No.: B047933

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## Technical Guide: 2-Amino-3-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Amino-3-(4-chlorophenyl)propan-1-ol** is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a chlorophenyl group, a hydroxyl group, and an amino group, makes it a versatile intermediate for creating molecules with a range of biological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on data relevant to research and development.

### Chemical Identity and Properties

The nomenclature and physical properties of **2-Amino-3-(4-chlorophenyl)propan-1-ol** and its enantiomers are summarized below. The compound's chirality is a key feature, with the (S)-enantiomer often being a specific precursor in targeted drug synthesis.

Table 1: Chemical Identifiers

Name	CAS Number	Molecular Formula
2-Amino-3-(4-chlorophenyl)propan-1-ol (racemate)	68208-26-4[1]	C <sub>9</sub> H <sub>12</sub> ClNO
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol	886061-26-3[2]	C <sub>9</sub> H <sub>12</sub> ClNO
(R)-2-Amino-3-(4-chlorophenyl)propan-1-ol	Not readily available	C <sub>9</sub> H <sub>12</sub> ClNO

Table 2: Synonyms

Racemate	(S)-Enantiomer
3-Amino-3-(4-chlorophenyl)-1-propanol[3]	(3S)-3-amino-3-(4-chlorophenyl)-1-propanol[2]
3-(4-chlorophenyl)-beta-alaninol[1]	(S)-3-amino-3-(4-chlorophenyl)propan-1-ol[2]
γ-(Aminomethyl)-4-chlorobenzene-propanol	

Table 3: Physicochemical Properties

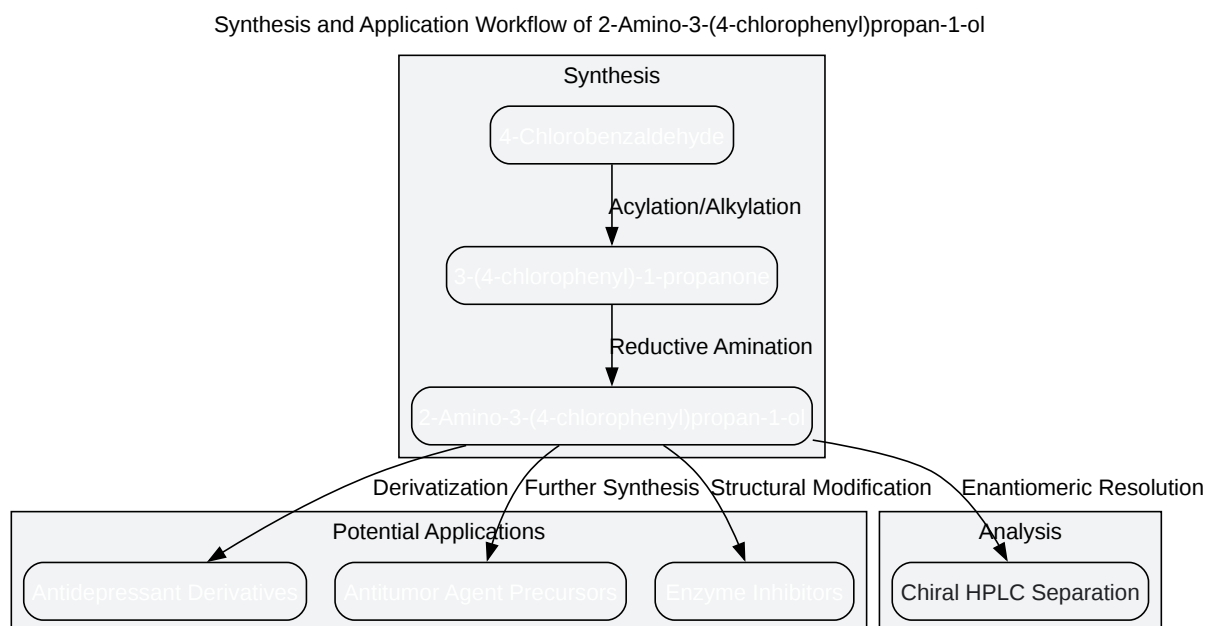
Property	Value	Source
Molecular Weight	185.65 g/mol	[1]
Appearance	White to yellow solid	[3]
Melting Point	53-56 °C	[3]
Boiling Point	327.9 °C at 760 mmHg	[3]
Density	1.216 g/cm <sup>3</sup>	[3]
Purity	≥95% (commercially available)	[2]
Storage Temperature	Refrigerator	[2]

## Synthesis and Experimental Protocols

The synthesis of **2-Amino-3-(4-chlorophenyl)propan-1-ol** can be achieved through various methods, including the reduction of a corresponding ketone precursor or catalytic hydrogenation.

### General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for **2-Amino-3-(4-chlorophenyl)propan-1-ol** and its potential applications.



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Caption: Synthetic workflow and potential applications of **2-Amino-3-(4-chlorophenyl)propan-1-ol**.

## Experimental Protocol: Reductive Amination

This protocol describes the synthesis of racemic **2-Amino-3-(4-chlorophenyl)propan-1-ol** from 3-(4-chlorophenyl)-1-propanone.

Materials:

- 3-(4-chlorophenyl)-1-propanone
- Ammonia or an amine source (e.g., ammonium acetate)
- Sodium borohydride ( $\text{NaBH}_4$ ) or Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Ethanol or Tetrahydrofuran (THF)
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve 3-(4-chlorophenyl)-1-propanone in ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.
- Add the ammonia source to the solution and stir at room temperature for a specified period to form the imine intermediate.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Quench the reaction by slowly adding water or a dilute acid solution.
- Adjust the pH of the solution to basic (pH > 10) with a sodium hydroxide solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography or recrystallization.

## Experimental Protocol: Chiral Separation by HPLC

This protocol provides a general method for the enantiomeric separation of **2-Amino-3-(4-chlorophenyl)propan-1-ol** using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

- HPLC system with a UV detector.
- Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, IC) or a Pirkle-type column.

Mobile Phase:

- A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and compound. A typical starting point is 90:10 (n-hexane:isopropanol).
- Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be required to improve peak shape and resolution.

Procedure:

- Prepare a standard solution of the racemic **2-Amino-3-(4-chlorophenyl)propan-1-ol** in the mobile phase at a concentration of approximately 1 mg/mL.
- Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
- Inject a small volume (e.g., 10 µL) of the standard solution.
- Monitor the separation at a suitable UV wavelength (e.g., 220 nm).
- Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

## Biological and Pharmacological Relevance

While **2-Amino-3-(4-chlorophenyl)propan-1-ol** itself is not typically an active pharmaceutical ingredient, it is a key intermediate in the synthesis of compounds with significant biological activities.

- **Antidepressants:** This compound serves as a precursor for the synthesis of novel antidepressant agents. Modifications of its structure have led to derivatives with enhanced binding affinity to serotonin receptors.<sup>[3]</sup>
- **Antitumor Agents:** The (S)-enantiomer is reported as an intermediate in the preparation of certain antitumor drugs. Further synthetic modifications can lead to compounds with potential anticancer activity.
- **Enzyme Interactions:** Studies have shown that this compound can interact with and potentially inhibit specific metabolic enzymes.<sup>[3]</sup> This property makes it a useful tool for studying metabolic pathways and for the development of enzyme inhibitors.

The mechanism of action of its derivatives often involves interactions with specific molecular targets like enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the chlorophenyl group can contribute to binding affinity and specificity.<sup>[3]</sup>

## Conclusion

**2-Amino-3-(4-chlorophenyl)propan-1-ol** is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its straightforward synthesis and the potential for diverse chemical modifications make it an important starting material for the creation of a wide range of biologically active molecules. This guide provides a foundational understanding for researchers and scientists working with this compound, from its fundamental properties to its synthesis and potential applications in the pharmaceutical industry. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

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## References

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